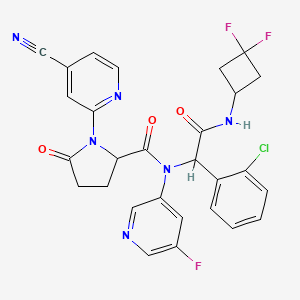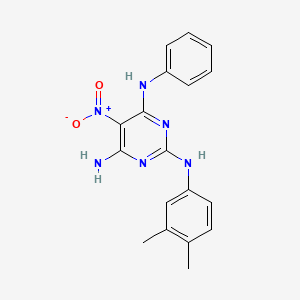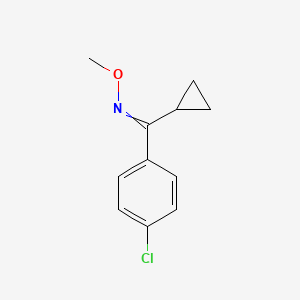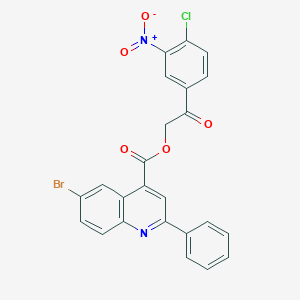![molecular formula C6H10NaO6 B12467851 (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one sodium](/img/structure/B12467851.png)
(5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one sodium is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a lactone ring. Its sodium salt form enhances its solubility in water, making it more accessible for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one sodium typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dihydroxyacetone and glyceraldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product.
Catalysts: Catalysts such as sodium hydroxide or other bases are often used to facilitate the reaction.
Purification: The final product is purified using techniques like crystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.
化学反应分析
Types of Reactions
(5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one sodium undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
科学研究应用
(5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one sodium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of various biochemical products and as a reagent in chemical synthesis.
作用机制
The mechanism of action of (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one sodium involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The lactone ring structure also contributes to its reactivity and stability in biological systems.
相似化合物的比较
Similar Compounds
- (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one potassium
- (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one calcium
- (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one magnesium
Uniqueness
The sodium salt form of this compound is unique due to its enhanced solubility and reactivity compared to its potassium, calcium, and magnesium counterparts. This makes it particularly useful in aqueous environments and for specific biochemical applications.
属性
分子式 |
C6H10NaO6 |
|---|---|
分子量 |
201.13 g/mol |
InChI |
InChI=1S/C6H10O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2-5,7-10H,1H2;/t2-,3?,4?,5+;/m0./s1 |
InChI 键 |
GDBSXTQFGFFDQI-SWHVJAHHSA-N |
手性 SMILES |
C([C@@H]([C@@H]1C(C(C(=O)O1)O)O)O)O.[Na] |
规范 SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12467779.png)
![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12467782.png)
![azanium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-(4-benzoylbenzoyl)oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12467788.png)

![N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide](/img/structure/B12467805.png)
![methyl N~6~-[(benzyloxy)carbonyl]-N~2~-(tert-butoxycarbonyl)lysylalanylphenylalanylphenylalaninate](/img/structure/B12467810.png)
![N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12467812.png)


![4-methoxy-N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12467828.png)
![5-Bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B12467834.png)


![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12467846.png)
